![molecular formula C11H11NO3 B2467402 4-(1,3-Benzodioxol-5-yloxy)butanenitrile CAS No. 896656-70-5](/img/structure/B2467402.png)
4-(1,3-Benzodioxol-5-yloxy)butanenitrile
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Overview
Description
4-(1,3-Benzodioxol-5-yloxy)butanenitrile is a chemical compound that is used in various life science applications . It has a molecular formula of C11H11NO3 and a molecular weight of 205 .
Molecular Structure Analysis
The molecular structure of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Further details about its structure are not available from the search results.Scientific Research Applications
- The synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine (BD-70) involves alkylation and reduction steps . Researchers have evaluated its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.
- BD-70 may find applications in biomedical materials due to its unique structure. Researchers explore its potential as a building block for designing novel materials with specific properties, such as drug delivery systems or tissue scaffolds.
- A related compound, 1-benzo[1,3]dioxol-5-yl-indole , has been synthesized and evaluated for its anticancer activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells . BD-70’s structural similarity suggests that it might also exhibit antiproliferative effects.
- Compounds containing the 1,3-benzodioxole fragment have shown antibacterial activity . BD-70 derivatives could be explored as potential antibacterial agents against resistant strains.
- The 1,3-benzodioxole ring system has been associated with spasmolytic effects . BD-70 might be studied for its muscle-relaxant properties, potentially aiding conditions like irritable bowel syndrome.
Antioxidant Activity
Biomedical Materials
Antiproliferative Activity Against Cancer Cells
Antibacterial Agents
Spasmolytic Properties
Mechanism of Action
Target of Action
The primary target of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It’s likely that the compound interacts with its target enzyme, potentially altering its activity and thus influencing the production of nitric oxide .
Biochemical Pathways
Given its target, it’s plausible that it impacts pathways involving nitric oxide signaling . Nitric oxide plays a role in various biological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
Given its target, it’s likely that the compound influences processes regulated by nitric oxide, potentially leading to changes in vasodilation, immune response, and neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-5-1-2-6-13-9-3-4-10-11(7-9)15-8-14-10/h3-4,7H,1-2,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDNELCUTMDJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yloxy)butanenitrile |
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